

2-Ethynylnaphthalene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethynylnaphthalene**

Cat. No.: **B039655**

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Introduction

2-Ethynylnaphthalene (CAS No: 2949-26-0) is an aromatic organic compound featuring a naphthalene ring substituted with an ethynyl group at the 2-position.^[1] This unique structure, combining a rigid polycyclic aromatic system with a reactive terminal alkyne, makes it a valuable and versatile building block in organic synthesis.^[2] Its applications span from the creation of complex pharmaceutical intermediates to the development of advanced materials.^[2] This guide provides an in-depth overview of **2-ethynylnaphthalene**, including its chemical and physical properties, experimental protocols for its synthesis, its reactivity, and its role in drug discovery and materials science, tailored for researchers and drug development professionals.

Core Properties and Identifiers

The fundamental properties of **2-ethynylnaphthalene** are summarized below. It typically appears as a white to yellow or orange crystalline solid or a colorless to pale yellow liquid.^{[1][3]} ^[4] It has low solubility in water but is more soluble in common organic solvents.^[1]

Table 1: Physical and Chemical Properties of **2-Ethynylnaphthalene**

Property	Value
CAS Number	2949-26-0 [1] [3] [5] [6]
Molecular Formula	C ₁₂ H ₈ [1] [3] [5] [6]
Molecular Weight	152.19 g/mol [3] [5] [6]
Appearance	White to Yellow to Orange powder/crystal; colorless to pale yellow liquid [1] [4]
Melting Point	40.0 to 44.0 °C [3]
Boiling Point	110 °C at 1 mmHg [3]
Storage Temperature	0-10 °C [4]

Table 2: Molecular Identifiers and Spectroscopic Data

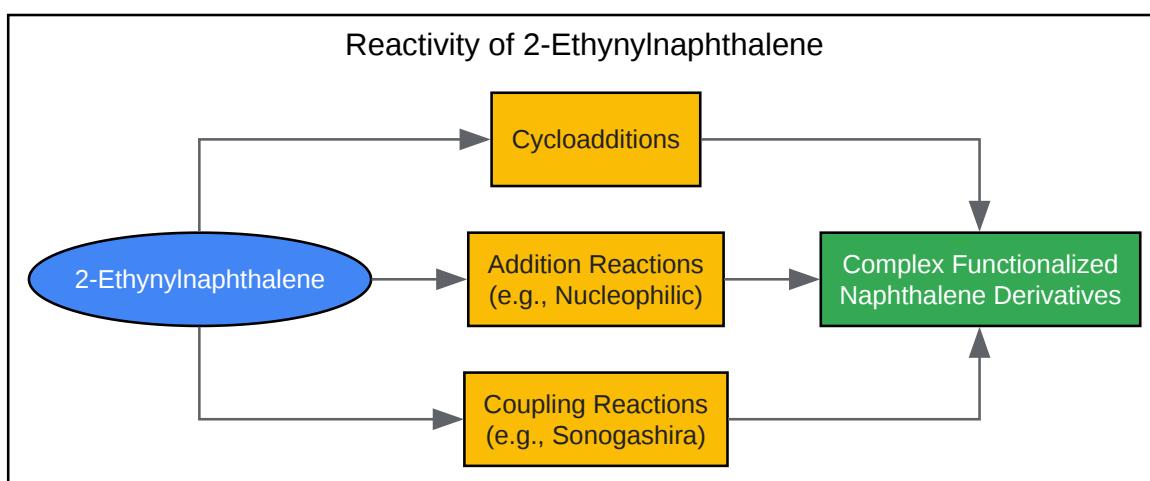
Identifier	Value
IUPAC Name	2-ethynylnaphthalene [6]
Synonyms	(2-Naphthyl)acetylene, (Naphthalen-2-yl)ethyne, 2-Naphthylethyne [1]
InChI	InChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6- 12(11)9-10/h1,3-9H [1] [6]
InChIKey	IZXPFTLEVNLGD-UHFFFAOYSA-N [1] [6]
Canonical SMILES	C#CC1=CC2=CC=CC=C2C=C1 [4]
Monoisotopic Mass	152.062600255 Da [6]

Reactivity and Chemical Behavior

The chemical reactivity of **2-ethynylnaphthalene** is dominated by its ethynyl functional group. This terminal alkyne is a versatile handle for a variety of chemical transformations, making the molecule a key intermediate in synthetic chemistry.[\[2\]](#)

- Coupling Reactions: It readily participates in transition metal-catalyzed coupling reactions, such as the Sonogashira coupling, allowing for the formation of carbon-carbon bonds.[2]
- Additions: The alkyne can undergo various addition reactions, including nucleophilic additions.[2]
- Cycloadditions: It can act as a dienophile or dipolarophile in cycloaddition reactions to construct more complex ring systems.[2]

The following diagram illustrates the central role of the ethynyl group in the reactivity of **2-ethynylnaphthalene**.



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Core reactivity pathways for **2-ethynylnaphthalene**.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of **2-ethynylnaphthalene**.

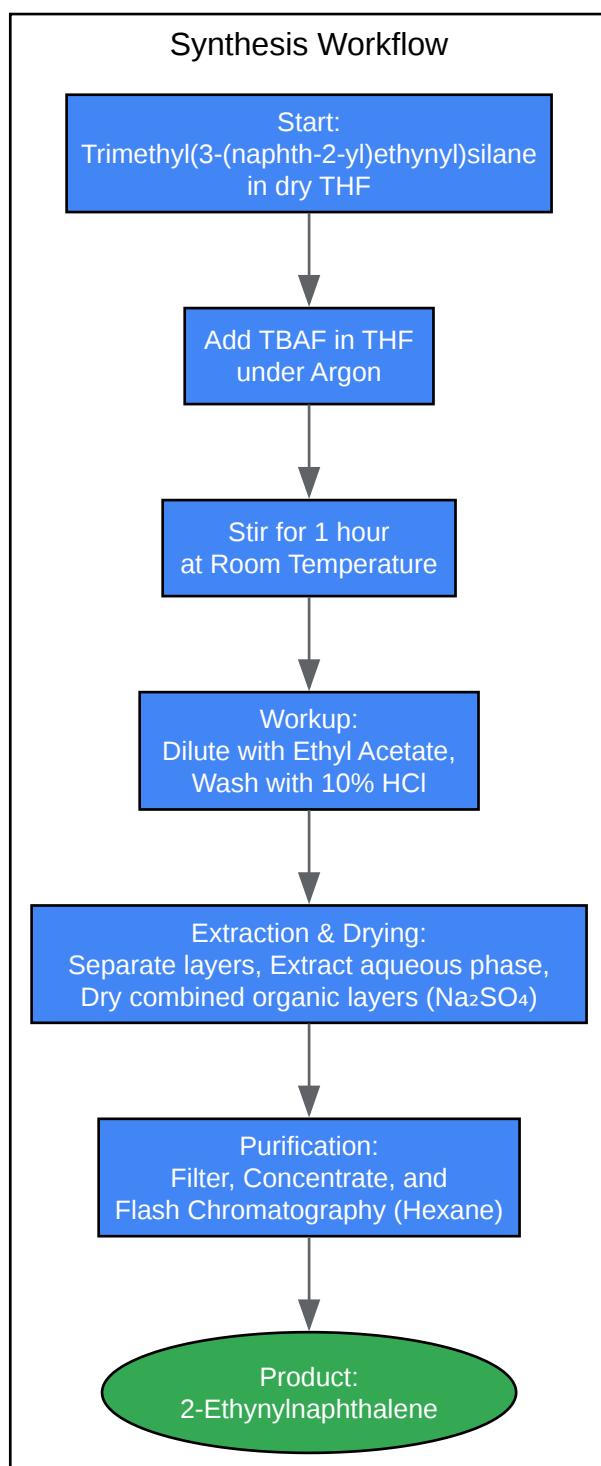
Synthesis of **2-Ethynylnaphthalene**

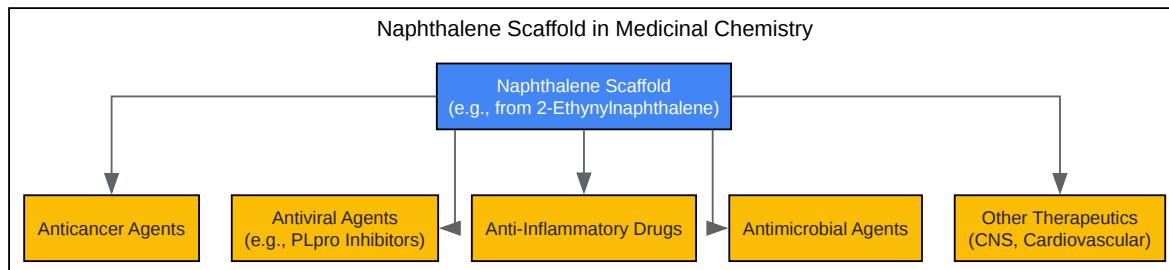
A common laboratory-scale synthesis involves the desilylation of a protected alkyne precursor.

[7]

- Reaction: Synthesis of **2-Ethynylnaphthalene** from Trimethyl(3-(naphth-2-yl)ethynyl)silane.
- Reagents:
 - Trimethyl(3-(naphth-2-yl)ethynyl)silane (1.0 eq)
 - Tetrabutylammonium fluoride (TBAF), approx. 1.0 M in THF (1.2 eq)
 - Dry Tetrahydrofuran (THF)
 - Ethyl acetate
 - Hydrochloric acid (10% aqueous solution)
 - Anhydrous Sodium Sulfate (Na_2SO_4)
- Procedure:
 - Dissolve trimethyl(3-(naphth-2-yl)ethynyl)silane (534 mg, 2.39 mmol) in dry THF (25 mL) under an argon atmosphere in a suitable reaction flask.
 - Add tetrabutylammonium fluoride (2.9 mL, ~2.87 mmol, 1.0 M in THF) to the stirred solution.
 - Stir the reaction mixture for 1 hour at room temperature.
 - Upon completion, dilute the mixture with ethyl acetate and wash with 10% HCl.
 - Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
 - Combine all organic extracts and dry over anhydrous Na_2SO_4 .
 - Filter the solution and concentrate the filtrate under reduced pressure.
 - Purify the resulting residue by flash chromatography using hexane as the eluent to yield **2-ethynylnaphthalene** (354 mg, 98% yield) as a colorless oil.^[7]

The workflow for this synthesis is outlined in the diagram below.





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